Physicochemical Profiling and Synthetic Methodologies of 2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol: A Technical Guide
Physicochemical Profiling and Synthetic Methodologies of 2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol: A Technical Guide
Executive Summary
The compound 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (CAS: 825620-21-1) represents a highly privileged scaffold in modern medicinal chemistry. By fusing the versatile 4-quinolone core with a highly lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) group, this molecule serves as a critical precursor and active pharmacophore in the development of antimalarial agents, kinase inhibitors, and membrane-disrupting antibacterials. This whitepaper provides an in-depth analysis of its physicochemical behavior, structural dynamics, and a field-proven, self-validating protocol for its de novo synthesis.
Physicochemical Properties & Structural Dynamics
To effectively formulate or derivatize this compound, researchers must understand its baseline quantitative metrics and its dynamic structural behavior in solution.
Quantitative Chemical Profile
The following table summarizes the core physicochemical data critical for pharmacokinetic (PK) modeling and synthetic planning:
| Property | Value |
| Chemical Name | 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- |
| Synonyms | 2-Phenyl-7-(trifluoromethoxy)quinolin-4(1H)-one |
| CAS Registry Number | 825620-21-1 |
| Molecular Formula | C₁₆H₁₀F₃NO₂ |
| Molecular Weight | 305.25 g/mol |
| XLogP3 (Computed Lipophilicity) | ~4.4 |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 6 |
| Rotatable Bonds | 2 |
Tautomerism: The Quinolin-4-ol vs. Quinolon-4(1H)-one Equilibrium
While systematically named as a "quinolin-4-ol" (hydroxy form), this compound exhibits profound 1[1]. In the solid state and in polar solvents (e.g., DMSO, water), the equilibrium strongly shifts toward the quinolon-4(1H)-one (oxo) form. This causality dictates its behavior in biological systems: the N-H acts as a potent hydrogen bond donor, while the C=O acts as an acceptor, forming rigid H-bond networks within target protein binding pockets.
The "Super-Halogen" Effect of the 7-OCF₃ Group
The inclusion of the trifluoromethoxy group at the 7-position is a deliberate structural choice. The -OCF₃ moiety acts as a "super-halogen"—it provides the strong electron-withdrawing properties of fluorine while imparting exceptional lipophilicity (driving the XLogP3 to ~4.4). Mechanistically, this2 in Gram-positive bacteria and Plasmodium species, while sterically blocking rapid oxidative metabolism by cytochrome P450 enzymes at the vulnerable 7-position[2].
Structure-Property Relationship (SPR) mapping of the 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol core.
Chemical Synthesis: The Conrad-Limpach Approach
The most robust, scalable method for the de novo construction of the 2-phenyl-4-quinolone core is the 3[3]. This two-phase reaction requires strict control over thermodynamics to ensure proper cyclization.
Step-by-Step Protocol & Causality
Phase 1: Condensation (Kinetic Control)
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Reaction Setup: Combine 1.0 equivalent of 3-(trifluoromethoxy)aniline and 1.1 equivalents of ethyl benzoylacetate in anhydrous toluene. Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) as a catalyst.
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Execution: Reflux the mixture (approx. 110 °C) for 12–16 hours using a Dean-Stark apparatus.
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Causality & Validation: The formation of the Schiff base (β-aminoacrylate enamine) is thermodynamically unfavorable. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium forward. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1); the reaction is complete when the UV-active aniline spot is fully consumed. Concentrate the crude enamine in vacuo.
Phase 2: Thermal Cyclization (Thermodynamic Control)
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Reaction Setup: Dissolve the crude enamine in 5 volumes of a high-boiling heat transfer fluid (e.g., Dowtherm A or diphenyl ether).
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Execution: Rapidly heat the solution to 250 °C and maintain for 1–2 hours.
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Causality & Validation: The intramolecular Friedel-Crafts-like acylation requires massive thermal energy to overcome its activation barrier. Rapid heating prevents the enamine from decomposing into side products. Self-Validation: The evolution of ethanol vapor will be observed; cyclization is complete when vapor evolution ceases.
Phase 3: Regioisomer Resolution
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The Meta-Substitution Challenge: Because the starting aniline is meta-substituted, cyclization inherently occurs at both the ortho and para positions relative to the -OCF₃ group, yielding a mixture of 5-(trifluoromethoxy) and 7-(trifluoromethoxy) regioisomers[2].
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Execution: Cool the reaction to room temperature and pour into hexanes to precipitate the crude quinolones. Filter the solid. The 7-isomer is less sterically hindered and can be isolated via fractional recrystallization from boiling DMF/ethanol or via silica gel chromatography.
Step-by-step synthetic workflow via the Conrad-Limpach cyclization method.
Analytical Characterization & Validation
To ensure the integrity of the isolated 7-isomer, the following analytical signatures must be confirmed:
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¹H NMR (DMSO-d₆): The defining feature is the C3-proton, which appears as a sharp singlet at approximately δ 6.3–6.5 ppm . The N-H proton (confirming the quinolone tautomer) will appear as a broad singlet far downfield (>11.0 ppm).
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¹⁹F NMR: A sharp singlet at approximately δ -58.0 ppm confirms the intact trifluoromethoxy group.
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IR Spectroscopy: A strong, conjugated carbonyl (C=O) stretch at ~1630 cm⁻¹ validates the predominance of the quinolon-4(1H)-one tautomer in the solid state, distinguishing it from a true hydroxyquinoline (which would lack this deep C=O stretch).
References
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PubChem , "4-Hydroxyquinoline | C9H7NO | CID 69141". National Center for Biotechnology Information. Available at:[Link]
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ACS Infectious Diseases , "Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria". Available at:[Link]
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Molecules (PMC) , "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Available at:[Link]
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Organic Process Research & Development , "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones". Available at:[Link]
